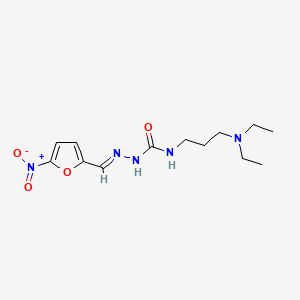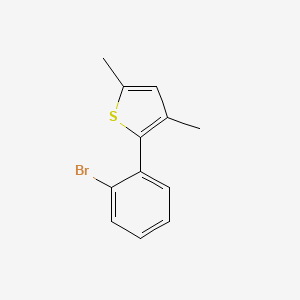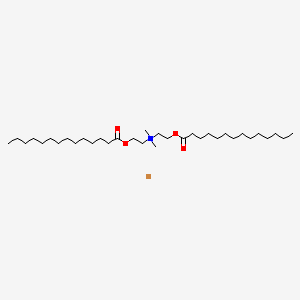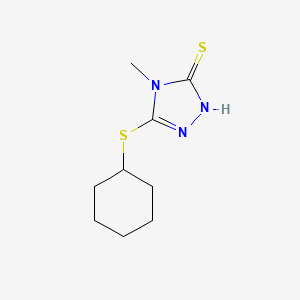
5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone is a synthetic nitrofuran derivative known for its bacteriostatic and bactericidal properties. It exhibits antibacterial action against a variety of gram-negative and gram-positive microorganisms . This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone typically involves the reaction of 5-nitro-2-furaldehyde with 4-(3-(diethylamino)propyl)semicarbazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce nitroso compounds .
Applications De Recherche Scientifique
5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone involves its interaction with bacterial enzymes and DNA. The compound exerts its antibacterial effects by interfering with the synthesis of bacterial cell walls and proteins. It targets specific enzymes involved in these processes, leading to the inhibition of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurazone: Another nitrofuran derivative with similar antibacterial properties.
5-Nitro-2-furfural semicarbazone: Shares structural similarities and exhibits comparable biological activity.
Uniqueness
5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone is unique due to its specific chemical structure, which imparts distinct biological activity and chemical reactivity. Its diethylamino propyl group enhances its solubility and bioavailability compared to other similar compounds .
Propriétés
Numéro CAS |
101858-16-6 |
|---|---|
Formule moléculaire |
C13H21N5O4 |
Poids moléculaire |
311.34 g/mol |
Nom IUPAC |
1-[3-(diethylamino)propyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C13H21N5O4/c1-3-17(4-2)9-5-8-14-13(19)16-15-10-11-6-7-12(22-11)18(20)21/h6-7,10H,3-5,8-9H2,1-2H3,(H2,14,16,19)/b15-10+ |
Clé InChI |
PCJJYLQECJTKOW-XNTDXEJSSA-N |
SMILES isomérique |
CCN(CC)CCCNC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES canonique |
CCN(CC)CCCNC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-](/img/structure/B14338729.png)
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)


![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)




![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)


